2-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]benzonitrile
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Overview
Description
2-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]benzonitrile is an organic compound with the molecular formula C14H10BrN3 It is characterized by the presence of a bromophenyl group, a hydrazinylidene group, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]benzonitrile typically involves the reaction of 4-bromobenzaldehyde with hydrazine derivatives. One common method involves the condensation of 4-bromobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst to form the corresponding hydrazone. This intermediate is then reacted with benzonitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
2-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]benzonitrile
- 2-[(E)-[(4-fluorophenyl)hydrazinylidene]methyl]benzonitrile
- 2-[(E)-[(4-methylphenyl)hydrazinylidene]methyl]benzonitrile
Uniqueness
2-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]benzonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C14H10BrN3 |
---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
2-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]benzonitrile |
InChI |
InChI=1S/C14H10BrN3/c15-13-5-7-14(8-6-13)18-17-10-12-4-2-1-3-11(12)9-16/h1-8,10,18H/b17-10+ |
InChI Key |
OKYMADKEVDUQCA-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=CC=C(C=C2)Br)C#N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)Br)C#N |
Origin of Product |
United States |
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